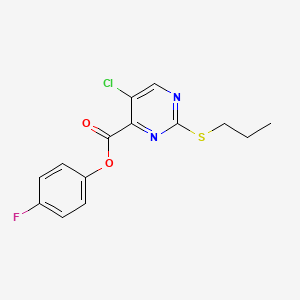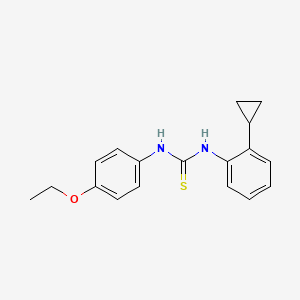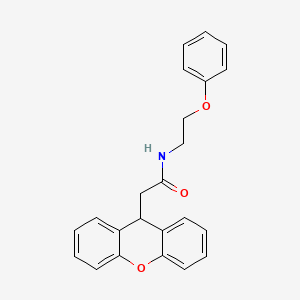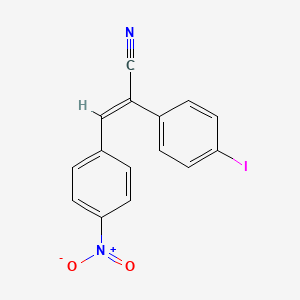![molecular formula C20H19N3O6S2 B4630484 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
Overview
Description
"N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide" belongs to the class of benzenesulfonamides, which are known for their versatile applications in chemical synthesis and potential biological activities.
Synthesis Analysis
- 2- and 4-Nitrobenzenesulfonamides, which are related to the compound , can be prepared from primary amines and undergo alkylation to give N-alkylated sulfonamides in high yields. This process involves the Mitsunobu reaction or conventional methods (Fukuyama, Jow, & Cheung, 1995).
- The eco-friendly synthesis of related compounds like N-(4-aminobenzyl)-N,4-dimethylbenzenesulfonamide has been developed, highlighting the importance of environmentally friendly methods in synthesizing these sulfonamides (Zhou Zeng-yong, 2008).
Molecular Structure Analysis
- The molecular structure of sulfonamide compounds can be characterized using various techniques such as FT-IR, NMR, UV–Vis, and X-ray single crystal techniques, providing insights into the geometry and electronic structure (Ümit Ceylan et al., 2015).
Chemical Reactions and Properties
- Sulfonamides like this compound can participate in various chemical reactions, including alkylation, arylation, and reduction processes. These reactions are significant for their application in organic synthesis (Michael A. Schmidt et al., 2017).
Physical Properties Analysis
- The physical properties, such as crystal structure and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of sulfonamide compounds. For instance, the crystal structure of similar compounds can be characterized by X-ray diffraction, revealing important structural details (L. Rublova et al., 2017).
Chemical Properties Analysis
- The chemical properties of sulfonamides are influenced by their structural features. For example, the presence of nitro groups and other substituents can affect their reactivity in various chemical reactions, such as cleavage and substitution reactions (M. Zanoni & N. Stradiotto, 1991).
Scientific Research Applications
Synthesis and Structural Characterization
Sulfonamide derivatives, including compounds structurally related to N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide, have been synthesized and characterized through various methods. The synthesis involves reactions that yield sulfonamide fragments, leading to compounds with potential anti-cancer properties. For example, Cumaoğlu et al. (2015) synthesized compounds by reacting 3,4-diaminobenzophenone, 8-aminoquinoline, or 2-picoylamine with 4-nitrobenzensulfonyl chloride, which were then evaluated for their in vitro anti-cancer activity against various cancer cell lines (Cumaoğlu et al., 2015).
Biological Activities
The biological activities of sulfonamide derivatives have been extensively studied, with a focus on their potential anti-cancer effects. The in vitro cytotoxic activities of these compounds were screened against human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines, revealing significant cell proliferation reduction and induction of mRNA expression of pro-apoptotic genes. This suggests a mechanism mediated by activation of apoptotic pathways, possibly through the activation of p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
Chemical Properties and Applications
The chemical versatility of sulfonamide derivatives is further illustrated by their use in synthesizing other complex molecules. These compounds serve as building blocks for the preparation of molecules with diverse biological activities. For instance, the eco-friendly synthesis of related compounds emphasizes not only the potential for significant technical value but also the environmental benefits of such synthetic methods, highlighting the strong technical value and environmental protection advantages in the synthesis process (Zhou Zeng-yong, 2008).
properties
IUPAC Name |
N-benzyl-N-methyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-22(15-16-5-3-2-4-6-16)31(28,29)20-11-7-17(8-12-20)21-30(26,27)19-13-9-18(10-14-19)23(24)25/h2-14,21H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAUJQIPFQEOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)


![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)

![6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4630461.png)
![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)
![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)
![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)
